molecular formula C10H17ClN2O4 B11729864 2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride

2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride

Cat. No.: B11729864
M. Wt: 264.70 g/mol
InChI Key: CPZNIJMXSVNNQS-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride is a chemical compound with the molecular formula C10H17ClN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in organic synthesis and has significant importance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride typically involves the reaction of succinic anhydride with 6-aminohexanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high yield and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes. This inhibition leads to its anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
  • Bis(2,5-dioxopyrrolidin-1-yl) adipate
  • 2,5-Dioxopyrrolidin-1-yl octanoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride stands out due to its specific interaction with calcium channels, which is not commonly observed in similar compounds. This unique mechanism of action makes it a valuable compound for research in neurology and pain management .

Properties

Molecular Formula

C10H17ClN2O4

Molecular Weight

264.70 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-aminohexanoate;hydrochloride

InChI

InChI=1S/C10H16N2O4.ClH/c11-7-3-1-2-4-10(15)16-12-8(13)5-6-9(12)14;/h1-7,11H2;1H

InChI Key

CPZNIJMXSVNNQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCN.Cl

Origin of Product

United States

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